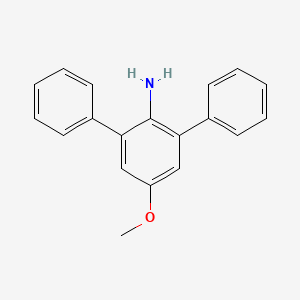

4-Methoxy-2,6-diphenylaniline

Description

Structure

3D Structure

Properties

CAS No. |

647841-41-6 |

|---|---|

Molecular Formula |

C19H17NO |

Molecular Weight |

275.3 g/mol |

IUPAC Name |

4-methoxy-2,6-diphenylaniline |

InChI |

InChI=1S/C19H17NO/c1-21-16-12-17(14-8-4-2-5-9-14)19(20)18(13-16)15-10-6-3-7-11-15/h2-13H,20H2,1H3 |

InChI Key |

YXNMIZIQHDPFOR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)C2=CC=CC=C2)N)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 2,6 Diphenylaniline

Nucleophilic Substitution Reactions Involving the Methoxy (B1213986) Moiety

The methoxy group in 4-Methoxy-2,6-diphenylaniline is generally unreactive towards nucleophilic substitution under standard conditions. The carbon-oxygen bond of the methoxy group is strong, and the aryl ring's sp²-hybridized carbon atom makes nucleophilic attack inherently difficult. Cleavage of the ether bond to yield the corresponding phenol (B47542) would necessitate harsh reaction conditions, such as treatment with strong acids like hydrobromic or hydroiodic acid, or with potent Lewis acids. The significant steric hindrance imposed by the two ortho-phenyl groups would further impede the approach of a nucleophile to the methoxy-bearing carbon, rendering such substitution reactions exceptionally challenging.

Oxidation Reactions of the Aniline (B41778) Functionality

The oxidation of the aniline functionality in this compound is a complex process that can lead to a variety of products, contingent on the oxidant and reaction conditions. The electron-donating nature of the amino and methoxy groups activates the aromatic ring, making it susceptible to oxidation. However, the steric bulk from the ortho-phenyl substituents plays a crucial role in directing the reaction's course.

In a study on the oxidation of the structurally similar 4-methoxy-2,6-dimethylaniline (B1300078) with hydrogen peroxide in the presence of peroxidase, a complex dimeric product was formed. scispace.comnih.gov This suggests that the oxidation of this compound would likely proceed through a radical cation intermediate, which could then undergo coupling reactions. The steric hindrance would likely prevent the formation of polymeric materials, favoring the formation of well-defined, albeit complex, dimeric or oligomeric structures. The expected oxidation products could include colored quinone-imine derivatives, which are common in the oxidation of p-alkoxyanilines.

| Reactant | Oxidizing Agent | Expected Product Type | Reference |

| 4-Methoxy-2,6-dimethylaniline | Hydrogen Peroxide/Peroxidase | Dimeric quinone-imine | scispace.comnih.gov |

| Substituted Anilines | Various | Nitro compounds, quinones, azo compounds | General knowledge |

Condensation Reactions with Carbonyl Compounds: Imine/Enamine Formation

The reaction of primary amines with carbonyl compounds, such as aldehydes and ketones, is a fundamental process for the formation of imines, also known as Schiff bases. wikipedia.orgorganic-chemistry.orglibretexts.org This acid-catalyzed condensation reaction proceeds via a hemiaminal intermediate, followed by the elimination of water. wikipedia.orglibretexts.org

For this compound, the steric hindrance around the amino group is a significant factor. While the nitrogen atom's lone pair remains available for nucleophilic attack on a carbonyl carbon, the bulky phenyl groups would slow down the reaction rate considerably. The reaction would likely require forcing conditions, such as high temperatures and the use of a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. The resulting imine would also be sterically hindered.

| Reactants | Reaction Type | Key Intermediates | Driving Force |

| Primary Amine + Aldehyde/Ketone | Imine Formation (Schiff Base) | Hemiaminal | Removal of Water |

| This compound + Carbonyl | Expected Imine Formation | Sterically Hindered Hemiaminal | Removal of Water, Elevated Temperature |

Radical Reaction Pathways

Photo-Induced Radical Generation and Transformations

Anilines can participate in photo-induced electron transfer (PET) processes, where upon irradiation, they can act as electron donors to a suitable acceptor. chemrxiv.org In the case of this compound, the presence of the electron-donating methoxy and amino groups would facilitate the formation of a radical cation upon photoexcitation in the presence of an electron acceptor. The steric hindrance would likely influence the subsequent reactions of the generated radical cation, potentially leading to intramolecular cyclization or reactions with other radical species. While specific studies on this compound are not available, research on other aniline derivatives has shown that such photo-induced radical reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds.

Electron Transfer Mechanisms in Reactions

Electron transfer is a fundamental step in many reactions involving anilines. The oxidation of anilines, for instance, often initiates with a single-electron transfer (SET) to the oxidant to form a radical cation. mdpi.com The stability of this radical cation is influenced by the substituents on the aromatic ring. In this compound, both the methoxy and the phenyl groups would help to stabilize the positive charge and the unpaired electron through resonance and delocalization. The steric hindrance provided by the ortho-phenyl groups would also play a role in the kinetics of the electron transfer process and the subsequent fate of the radical cation.

Anionic Reactivity and Transformations

The amino group of anilines can be deprotonated by strong bases to form anilide anions. The resulting anion is a potent nucleophile. For this compound, deprotonation would likely occur at the nitrogen atom using a strong base such as an organolithium reagent or sodium hydride. The resulting anilide would be highly reactive, but the steric bulk of the ortho-phenyl groups would significantly direct its subsequent reactions. Nucleophilic attack by the anilide would be sterically hindered, potentially favoring reactions at less crowded sites or with smaller electrophiles. The anionic charge would also be delocalized into the aromatic ring, influencing the regioselectivity of its reactions.

Demethylation and Demethoxylation Processes

Demethylation and demethoxylation are common transformations for methoxy-substituted aromatic compounds. In the context of this compound, these reactions would involve the cleavage of the methyl-oxygen bond or the entire methoxy group from the aniline ring.

The steric hindrance provided by the two ortho-phenyl groups is expected to make direct nucleophilic attack on the methyl group of the methoxy moiety challenging. However, oxidative demethylation processes, often mediated by enzymes or specific chemical oxidants, could provide a viable pathway. For instance, studies on the oxidative dealkylation of substituted N,N-dimethylanilines by cytochrome P-450 enzymes have shown that such transformations proceed via a mechanism involving electron transfer followed by proton transfer. A similar mechanism could be envisioned for the O-demethylation of this compound, where an initial oxidation of the aniline nitrogen or the aromatic ring could facilitate the subsequent cleavage of the methoxy group.

Demethoxylation, the complete removal of the methoxy group, would likely require more forcing reaction conditions. Reductive methods or catalytic processes that can activate the C-O bond would be necessary. The presence of the bulky phenyl groups might influence the regioselectivity of such reactions if other functional groups are present on the aromatic rings.

Studies on Reaction Intermediates and Transition States

The formation and characterization of reaction intermediates are crucial for understanding the mechanistic pathways of chemical transformations. For this compound, the initial stages of a reaction would likely involve the formation of a complex with a reagent or catalyst.

Characterization of Initial Complexes

The amino group of this compound, despite being sterically hindered, retains its ability to act as a ligand for metal centers. The formation of initial complexes with transition metals is a probable first step in many catalytic reactions. Research on the synthesis of sterically hindered anilines has demonstrated that these compounds can be prepared using catalytic methods, implying the formation of intermediate metal-aniline complexes.

The characterization of such initial complexes would likely involve a suite of spectroscopic and analytical techniques. The table below outlines the potential characteristics of an initial complex formed between this compound and a generic transition metal (M).

| Property | Expected Characteristic for [M(this compound)n] Complex |

| Coordination Geometry | Distorted tetrahedral or square planar, depending on the metal and other ligands, due to the steric bulk of the diphenylaniline ligand. |

| Metal-Nitrogen Bond | The M-N bond length would be influenced by the steric repulsion between the ortho-phenyl groups and other ligands on the metal center. |

| Spectroscopic Signature (IR) | A shift in the N-H stretching frequency compared to the free ligand would be observed upon coordination to the metal center. |

| Spectroscopic Signature (NMR) | Changes in the chemical shifts of the aromatic protons, particularly those on the phenyl substituents, would indicate complex formation. |

| Electronic Properties | The electron-donating nature of the methoxy and amino groups would influence the electronic properties of the metal center. |

The synthesis and characterization of related Schiff base complexes derived from substituted anilines further support the notion that the nitrogen atom in this compound can serve as a coordination site. These studies often reveal the formation of stable complexes where the aniline derivative acts as a mono- or bidentate ligand.

Spectroscopic and Structural Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound this compound is not publicly available. As a result, a complete spectroscopic and structural characterization as requested cannot be provided at this time.

The inquiry for a detailed article focusing on the spectroscopic characterization and experimental structural elucidation of this compound has highlighted a significant gap in the available chemical literature. While the synthesis of this compound is theoretically plausible, for instance, through a Suzuki-Miyaura cross-coupling reaction from 2,6-dibromo-4-methoxyaniline (B1268162) and phenylboronic acid, specific published reports detailing its isolation and comprehensive analysis are not found in the searched repositories.

The requested article was to be structured around a detailed outline, including sections on Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (FTIR and Raman), and Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy. This would have necessitated access to specific data points such as:

¹H and ¹³C NMR: Chemical shifts (δ), coupling constants (J), and integration values for the aromatic and methoxy group protons and carbons.

2D NMR: Correlation spectra (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.

Variable-Temperature NMR: Data to investigate the conformational dynamics, particularly the rotational barriers of the two phenyl substituents on the aniline ring.

FTIR and Raman: Characteristic vibrational frequencies for the N-H, C-O, C-N, and aromatic C-H and C=C bonds.

UV-Vis Spectroscopy: The wavelengths of maximum absorption (λmax) which provide insights into the electronic transitions within the molecule.

The absence of this fundamental data prevents the generation of an accurate and informative scientific article as per the specified requirements. Further research and publication by synthetic and analytical chemists would be required to fully characterize this compound and make such an analysis possible.

Spectroscopic Characterization and Experimental Structural Elucidation

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are indispensable analytical techniques for the structural elucidation and confirmation of newly synthesized organic compounds. In the case of 4-Methoxy-2,6-diphenylaniline, these methods provide crucial information regarding its molecular weight and elemental composition through the analysis of its fragmentation patterns and the precise measurement of its mass-to-charge ratio.

Detailed analysis of the mass spectrum of this compound allows for the identification of its molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation of this molecular ion under electron impact or other ionization methods yields a series of daughter ions. The pattern of these fragments is characteristic of the molecule's structure, providing a veritable fingerprint for its identification.

While specific experimental mass spectral data for this compound is not widely published, the expected fragmentation pattern can be inferred from the known behavior of structurally related compounds, such as diphenylamine (B1679370) and methoxy-substituted aromatic systems. For aromatic amines, fragmentation often involves the loss of substituents from the aromatic rings or cleavage of the C-N bond. nih.govlibretexts.org In diphenylamine, for instance, the molecular ion is typically prominent, and key fragments arise from the loss of a hydrogen atom or a phenyl group. nih.govnist.gov For methoxy-substituted anilines, a common fragmentation pathway is the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group, followed by the loss of carbon monoxide (CO).

Based on these principles, the mass spectrum of this compound is anticipated to show a significant molecular ion peak. Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass-to-charge ratio corresponding to [M-15]⁺.

Loss of a methoxy radical (•OCH₃): Leading to an [M-31]⁺ fragment.

Cleavage of a phenyl group (•C₆H₅): Resulting in an [M-77]⁺ ion.

Sequential loss of CH₃ and CO: A common pathway for methoxy-substituted aromatics, leading to an [M-15-28]⁺ fragment.

The relative abundances of these and other smaller fragments would provide further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) elevates the confidence in the proposed structure by providing the exact mass of the molecular ion and its fragments with a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental composition of each ion, as the exact mass of each element is unique. thermofisher.com For this compound (C₁₉H₁₇NO), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value. A close match between the theoretical and experimental values, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula, distinguishing it from other potential isobaric compounds. Modern techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are powerful tools for the analysis of aromatic amines. thermofisher.comnih.gov

The following table summarizes the predicted key ions and their theoretical exact masses for this compound.

| Ion | Proposed Fragment Structure | Theoretical m/z |

| [M]⁺ | Molecular Ion | 275.1310 |

| [M-15]⁺ | Loss of •CH₃ | 260.1075 |

| [M-31]⁺ | Loss of •OCH₃ | 244.1126 |

| [M-77]⁺ | Loss of •C₆H₅ | 198.0813 |

| [M-43]⁺ | Loss of •CH₃ and CO | 232.0919 |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a system to its energy. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules.

The accuracy of DFT calculations depends on the choice of a functional and a basis set. A commonly employed functional is B3LYP , which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is known for providing reliable results for a wide range of organic molecules.

The basis set determines the set of mathematical functions used to build the molecular orbitals. A typical choice is the 6-31G(d,p) basis set, which provides a good description of the electron distribution. For more accurate results, larger basis sets like 6-311++G(d,p) can be used, which include diffuse functions (++) to better describe anions and excited states, and additional polarization functions.

For the geometric optimization of 4-methoxy-N,N-diphenylaniline, the B3LYP/6-31G(d,p) level of theory would be a standard starting point to find the minimum energy structure.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a key indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity. For triphenylamine (B166846) derivatives, the HOMO is typically localized on the triphenylamine core, while the LUMO distribution can vary depending on the substituents.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 4-methoxy-N,N-diphenylaniline

| Molecular Orbital | Energy (eV) |

| HOMO | -5.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 3.4 |

Note: This table is illustrative and not based on published experimental or computational data for 4-methoxy-N,N-diphenylaniline.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For 4-methoxy-N,N-diphenylaniline, the MESP surface would likely show a region of negative potential around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom, making them potential sites for electrophilic attack. The phenyl rings would exhibit both positive and negative regions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It allows for the investigation of charge transfer and hyperconjugative interactions between filled and empty orbitals. The stabilization energies (E(2)) from NBO analysis quantify the strength of these interactions.

Natural Population Analysis (NPA) is a method derived from NBO theory to calculate the atomic charges. These charges provide a more chemically intuitive picture of the electron distribution compared to other methods like Mulliken population analysis.

The Density of States (DOS) provides information about the number of available electronic states at each energy level. The Partial Density of States (PDOS) breaks down the total DOS into contributions from individual atoms or groups of atoms (e.g., phenyl rings, methoxy group). This analysis helps in understanding the contribution of different fragments to the molecular orbitals, particularly the frontier orbitals.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including their electronic absorption spectra. By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the absorption maxima (λ_max) in the UV-Vis spectrum.

For 4-methoxy-N,N-diphenylaniline, TD-DFT calculations, often performed using the B3LYP functional with a suitable basis set, could predict the electronic transitions responsible for its absorption bands. These transitions are typically of the π → π* type, involving the delocalized electrons of the aromatic system.

Assignment of Electronic Transitions

The electronic absorption spectrum of a molecule is governed by transitions between its electronic energy levels. For aromatic compounds like 4-Methoxy-2,6-diphenylaniline, these transitions are typically dominated by π→π* and n→π* excitations. The presence of an electron-donating methoxy group (-OCH₃) and the amino group (-NH) lone pair, along with the extended π-conjugation from the two phenyl rings, significantly influences the electronic structure.

Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting and assigning these electronic transitions. In molecules with similar donor-acceptor characteristics, the highest occupied molecular orbital (HOMO) is often localized on the electron-rich aniline (B41778) moiety, while the lowest unoccupied molecular orbital (LUMO) is distributed across the phenyl rings.

The primary electronic transitions expected for this compound would be of the π→π* type. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The energy of these transitions, and thus the absorption wavelength, is sensitive to the extent of π-conjugation and the nature of the substituents. The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2,6-diphenylaniline (B1600732) due to the donation of its lone pair electrons into the aromatic system, which raises the energy of the HOMO.

In related donor-acceptor systems, intramolecular charge transfer (ICT) bands are also observed. For this compound, an ICT transition could occur from the electron-rich methoxy-aniline core to the phenyl rings. These transitions are typically characterized by their sensitivity to solvent polarity.

Table 1: Predicted Electronic Transitions and Their Nature for a Representative Donor-Substituted Aniline Derivative

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.85 | 0.25 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 4.21 | 0.18 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 4.55 | 0.05 | HOMO → LUMO+1 (π→π*) |

Note: This table presents hypothetical data based on typical TD-DFT results for structurally similar aromatic amines to illustrate the expected nature of electronic transitions. The actual values for this compound would require specific calculations.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in many areas of chemistry and biology. In molecules designed with distinct electron-donating and electron-accepting moieties, absorption of light can trigger the transfer of an electron from the donor to the acceptor. The triphenylamine core is a well-established electron donor in many functional molecules. acs.orgnih.govscispace.com Similarly, the 2,6-diphenylaniline framework in the target molecule, enhanced by the electron-donating methoxy group, can act as an efficient photo-donor.

Upon photoexcitation, an electron is promoted to a higher energy molecular orbital. If the molecule is suitably designed, this excited state can relax through an electron transfer process, creating a charge-separated state. In the context of this compound, if linked to an appropriate electron acceptor, PET would involve the transfer of an electron from the excited methoxy-diphenylaniline moiety to the acceptor.

The feasibility and rate of PET are governed by the Gibbs free energy change (ΔG), which can be estimated using the Rehm-Weller equation. This equation takes into account the excitation energy of the donor, the oxidation potential of the donor, the reduction potential of the acceptor, and the coulombic interaction between the resulting ions. Computational chemistry can provide estimates for these parameters. Studies on triphenylamine-C60 dyads have shown that the charge separation process can be highly efficient, with lifetimes of the charge-separated state being solvent-dependent. nih.gov In non-polar solvents, the charge-separated state is often less stabilized and may recombine more rapidly than in polar solvents.

Conformational Analysis and Rotational Barriers

Computational methods, such as potential energy surface (PES) scans, can be used to explore the conformational space and identify the most stable geometries. For N-phenylaniline derivatives, the relative orientation of the phenyl rings is a key determinant of the molecular properties. nih.gov The bulky nature of the phenyl groups in this compound likely forces them to be twisted out of the plane of the central aniline ring to minimize steric repulsion. This non-planar conformation will affect the degree of π-conjugation across the molecule.

The rotation around the N-C(aryl) bonds will have specific energy barriers. These rotational barriers can be calculated by systematically changing the dihedral angle and calculating the energy at each step. In related sterically hindered anilines, the barrier to rotation around the N-C bond can be significant, leading to stable, non-interconverting conformers at room temperature. nih.gov The presence of the methoxy group is not expected to dramatically alter the steric landscape around the nitrogen atom but will influence the electronic distribution.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Molecules with large NLO responses typically possess a high degree of π-conjugation and significant charge asymmetry, often achieved through the incorporation of strong electron-donating and electron-accepting groups. The structure of this compound, with its electron-donating methoxy and amino groups and the extended π-system of the phenyl rings, suggests potential for NLO activity. mq.edu.aujlu.edu.cn

Computational chemistry provides a powerful means to predict the NLO properties of molecules. The key parameters that quantify the NLO response are the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). These properties can be calculated using quantum chemical methods, such as Hartree-Fock or Density Functional Theory, often in the presence of an applied electric field (a finite-field approach). dtic.mil

The dipole moment (μ) is a measure of the charge separation in a molecule. The presence of the electronegative oxygen and nitrogen atoms and the geometry of the molecule will result in a non-zero dipole moment for this compound.

The polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with extensive π-systems, like this compound, are generally more polarizable.

The first hyperpolarizability (β), also known as the second-order polarizability, is responsible for second-order NLO phenomena such as second-harmonic generation. A large β value is typically associated with molecules that are non-centrosymmetric and have a significant difference between their ground-state and excited-state dipole moments, a characteristic of donor-acceptor systems. Theoretical studies on substituted anilines have shown that the magnitude of β is highly sensitive to the nature and position of the substituents. mq.edu.au

Table 2: Calculated NLO Properties for Representative Aniline Derivatives

| Compound | Dipole Moment (μ) [D] | Average Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |

| Aniline | 1.53 | 68.3 | 47.2 |

| 4-Nitroaniline | 6.29 | 88.5 | 2345.7 |

| 4-Methoxyaniline | 1.87 | 81.2 | 123.5 |

Note: This table presents data for well-studied aniline derivatives to provide a comparative context for the expected NLO properties of this compound. The actual values for the target compound would require specific calculations. The unit 'a.u.' refers to atomic units.

The combination of the strong electron-donating methoxy and amino groups with the π-system of the multiple phenyl rings in this compound suggests that it would possess a significant first hyperpolarizability, making it a candidate for further investigation as a potential NLO material.

Advanced Solid State Structural Elucidation

Single-Crystal X-ray Diffraction (XRD) Analysis

As of the current date, no single-crystal X-ray diffraction data for 4-Methoxy-2,6-diphenylaniline has been deposited in crystallographic databases or published in scientific literature. The determination of its crystal structure would be the first step in understanding its solid-state properties.

Information regarding the crystal system and space group of this compound is not available.

The unit cell parameters (a, b, c, α, β, γ) and the specific molecular conformation of this compound within a crystal lattice remain undetermined.

A detailed analysis of the intermolecular interactions, which would include hydrogen bonding involving the amine group, potential π–π stacking between the phenyl rings, and other short H⋯X contacts, is contingent on the successful crystallographic analysis of the compound.

Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions, cannot be performed without the foundational crystallographic information file (CIF).

Similarly, energy framework computations to calculate the energetic topology of the crystal packing are not possible without the experimentally determined crystal structure.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

No powder X-ray diffraction patterns for this compound have been reported. Such data would be valuable for phase identification and for confirming the crystalline nature of bulk samples.

Electron Diffraction Studies for Molecular Structure

Electron diffraction has emerged as a transformative technique for the atomic-resolution structure determination of organic molecules in the solid state. nih.gov Recent advancements, particularly the development of microcrystal electron diffraction (MicroED), have established it as a powerful tool for elucidating the three-dimensional structures of compounds that are challenging to analyze by traditional methods. acs.orgnih.gov For a molecule such as this compound, which possesses considerable conformational flexibility due to the rotation of its phenyl rings, electron diffraction can provide definitive structural data from exceedingly small crystalline samples. acs.org

The primary advantage of electron diffraction lies in the strong interaction between electrons and matter, which is several orders of magnitude greater than that of X-rays. frontiersin.org This property allows for the collection of high-quality diffraction data from nanocrystals with dimensions on the order of 100-200 nanometers. acs.orgyoutube.com Such microcrystals are often obtained from powders or samples that fail to yield the larger, high-quality single crystals (typically larger than 5-10 µm) required for single-crystal X-ray diffraction (SCXRD). acs.orgrigaku.com This makes MicroED an invaluable tool for organic chemists, as it can circumvent the often-laborious process of crystal growth screening. researchgate.net

The MicroED methodology involves depositing a small amount of the powdered sample onto a transmission electron microscope (TEM) grid. researchgate.net The grid is cooled to cryogenic temperatures to protect the delicate organic molecules from radiation damage from the electron beam. acs.org A suitable nanocrystal is identified, and diffraction data is collected as the crystal is continuously rotated in the electron beam. acs.orgyoutube.com This process, known as continuous rotation, allows for the comprehensive sampling of the crystal's reciprocal lattice in a short amount of time, often just a few minutes. acs.org

The resulting series of electron diffraction patterns are then processed using established crystallographic software. nih.gov Direct methods can be employed for ab initio structure solution, yielding a three-dimensional Coulomb potential map of the molecule. nih.gov From this map, the precise coordinates of each atom can be determined, revealing key structural parameters. For this compound, this would include:

Precise bond lengths and bond angles of the entire molecule.

The planarity of the aromatic rings.

The exact conformation defined by the torsion angles between the central aniline (B41778) ring and the two flanking phenyl groups, as well as the orientation of the methoxy (B1213986) substituent.

While a specific, published electron diffraction study for this compound is not available, the data obtained from such an analysis would be presented in a format similar to the representative table below. This table illustrates the type of detailed structural information that MicroED provides, which is crucial for understanding the molecule's steric and electronic properties, as well as its packing in the crystal lattice.

Table 1: Representative Structural Parameters for this compound Determined by Electron Diffraction

This table presents plausible, representative data for key structural parameters of this compound to illustrate the typical output of a MicroED analysis. The values are based on established chemical principles and data from analogous molecular structures.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) | Description |

| Bond Length | C4 | O1 | 1.37 Å | Length of the C-O bond of the methoxy group. | ||

| O1 | C(Me) | 1.43 Å | Length of the O-C bond of the methoxy group. | |||

| C1 | N1 | 1.41 Å | Length of the central Carbon-Nitrogen bond. | |||

| C2 | C(Ph1) | 1.49 Å | Length of the bond to the first phenyl substituent. | |||

| C6 | C(Ph2) | 1.49 Å | Length of the bond to the second phenyl substituent. | |||

| Torsion Angle | C6 | C1 | N1 | H1 | 178.5° | Defines the planarity of the aniline nitrogen. |

| C2 | C1 | C6 | C5 | -2.1° | Defines the planarity of the central aniline ring. | |

| C6 | C1 | C2 | C(Ph1) | 65.8° | Torsion angle defining the twist of the first phenyl ring. | |

| C2 | C1 | C6 | C(Ph2) | -70.2° | Torsion angle defining the twist of the second phenyl ring. | |

| C3 | C4 | O1 | C(Me) | 3.5° | Defines the orientation of the methoxy group. |

The ability of electron diffraction to work with vanishingly small amounts of material makes it a revolutionary technique for the structural elucidation of complex organic molecules, natural products, and pharmaceuticals, providing data that was previously inaccessible. rsc.orgrfi.ac.uk

Derivatization and Functionalization Strategies

Chemical Modifications of the Aniline (B41778) Moiety

The secondary amine of the aniline group is a prime site for chemical modifications, including acylation, alkylation, and condensation reactions to form imines.

Acylation: The aniline nitrogen can be readily acylated using acyl chlorides or anhydrides in the presence of a base. For instance, acetylation with acetic anhydride (B1165640) can yield N-(4-methoxy-2,6-diphenylphenyl)acetamide. nih.gov This transformation is useful for protecting the amine functionality or for altering the electronic properties of the molecule.

N-Alkylation: Direct alkylation of the aniline can be challenging. A common strategy involves a two-step process starting with protection of the amine, for example, by reaction with 2-nitrobenzenesulfonyl chloride to form a sulfonamide. orgsyn.org The resulting sulfonamide can then be alkylated under basic conditions, followed by removal of the nitrobenzenesulfonyl protecting group to yield the N-alkylated aniline derivative. orgsyn.org

Schiff Base Formation: The primary aniline can undergo condensation reactions with aldehydes and ketones to form Schiff bases or imines. nih.govatlantis-press.comijcm.ir This reaction is typically catalyzed by an acid or base and involves the removal of water. For example, reaction with a substituted benzaldehyde (B42025) would yield an N-benzylidene-4-methoxy-2,6-diphenylaniline derivative. Schiff bases are important intermediates and can also be of interest for their potential biological activities and use as ligands in coordination chemistry. nih.govunsri.ac.id

Table 1: Examples of Chemical Modifications at the Aniline Moiety

| Reaction Type | Reagent/Conditions | Product Type |

|---|---|---|

| Acylation | Acetic anhydride, base | N-acetylated aniline |

Functionalization at the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is another key functional handle on the 4-Methoxy-2,6-diphenylaniline scaffold.

Demethylation: The most common functionalization of the methoxy group is its cleavage to reveal a phenol (B47542). This demethylation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr). The resulting 4-hydroxy-2,6-diphenylaniline is a valuable intermediate, as the phenolic hydroxyl group can undergo a wide range of subsequent reactions, including etherification, esterification, and O-arylation, further expanding the diversity of accessible derivatives.

Table 2: Functionalization of the Methoxy Group

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Demethylation | Boron tribromide (BBr₃) or Hydrobromic acid (HBr) | 4-Hydroxy-2,6-diphenylaniline |

Aryl Substitution Pattern Variations

The three phenyl rings of this compound present opportunities for introducing additional substituents, thereby modulating the steric and electronic properties of the molecule.

Electrophilic Aromatic Substitution: The central aniline ring is highly activated towards electrophilic aromatic substitution by the strongly electron-donating amino and methoxy groups. These groups direct incoming electrophiles to the positions ortho and para to themselves. Given the substitution pattern of this compound, the C3 and C5 positions are the most likely sites for electrophilic attack (e.g., halogenation, nitration, Friedel-Crafts reactions). However, the steric bulk of the two flanking phenyl groups at C2 and C6 may hinder reactions at these positions. researchgate.net

The peripheral phenyl rings at the 2- and 6-positions are less activated and would undergo electrophilic substitution under more forcing conditions, with substitution occurring at their ortho and para positions.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Potential Product |

|---|---|---|

| Bromination | Br₂/FeBr₃ | Bromo-substituted derivative |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Acyl-substituted derivative |

Synthesis of Polyene and Other Conjugated Derivatives

Extending the π-conjugated system of this compound is a key strategy for developing materials with interesting optical and electronic properties for applications in organic electronics.

Palladium-Catalyzed Cross-Coupling Reactions: To create extended conjugated systems, the parent molecule must first be functionalized with a handle suitable for cross-coupling, typically a halide. This can be achieved through electrophilic halogenation of one of the phenyl rings. The resulting aryl halide can then undergo palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Heck reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide derivative with an organoboron compound (e.g., a vinyl or aryl boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.netresearchgate.netmdpi.com This is a highly versatile method for forming new carbon-carbon bonds and can be used to introduce styryl groups or other aromatic moieties, thereby extending the π-system. The use of dihalo-substituted derivatives can lead to the formation of conjugated polymers. nih.govrsc.orgresearchgate.net

Heck Reaction: The Heck reaction provides a route to couple the aryl halide with an alkene, such as styrene (B11656) or an acrylate, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgresearchgate.netyoutube.comresearchgate.net This reaction is particularly useful for synthesizing stilbene-like derivatives and other vinyl-substituted aromatic compounds, which are valuable building blocks for polyenes.

The synthesis of conjugated co-oligomers containing diphenylaniline units has been demonstrated, showcasing the utility of these building blocks in creating materials with intense absorption and emission in the visible region.

Table 4: Synthesis of Conjugated Derivatives via Cross-Coupling

| Reaction | Reactants | Catalyst/Base | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Halogenated this compound + Organoboron compound | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl- or vinyl-extended conjugated system |

| Heck Reaction | Halogenated this compound + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Alkene-extended conjugated system |

Applications in Advanced Materials Science and Chemical Processes

Organic Electronics Applications

Extensive research into the applications of various organic molecules in advanced materials science has been a significant focus of the scientific community. However, based on currently available public research, specific applications for the compound 4-Methoxy-2,6-diphenylaniline in the field of organic electronics have not been documented. The following subsections detail the areas where no specific research findings for this particular compound could be located.

Organic Light-Emitting Diodes (OLEDs) as Luminescent Components

Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display and lighting technology, relying on organic compounds that can efficiently convert electrical energy into light. A thorough review of scientific literature and chemical databases did not yield any studies or reports on the use of this compound as a luminescent component in OLEDs. Consequently, no data on its performance, such as emission spectra, quantum efficiency, or operational lifetime in an OLED device, is available.

Dye-Sensitized Solar Cells (DSSCs) as Organic Chromophores

Dye-sensitized solar cells (DSSCs) utilize photosensitive dyes to absorb light and generate electrons. wikipedia.org These dyes are a critical component, and their molecular structure is key to the cell's efficiency. nih.gov While many organic dyes have been investigated for this purpose, there is no available research that specifically identifies or characterizes the use of this compound as an organic chromophore in DSSCs. wikipedia.orgnih.gov Therefore, performance metrics such as power conversion efficiency, incident photon-to-current conversion efficiency, and long-term stability for this compound in a DSSC are not reported in the scientific literature.

Charge Transport Materials

The mobility of charge carriers (electrons and holes) is a fundamental property for materials used in organic electronic devices. Materials with high charge mobility are essential for efficient operation. There are no available studies that investigate the charge transport properties of this compound. As a result, key parameters like electron and hole mobility, which are crucial for assessing its potential as a charge transport material, have not been determined.

Catalysis and Photocatalysis

Catalysis and photocatalysis are pivotal fields in modern chemistry, enabling a wide range of chemical transformations with high efficiency and selectivity. While aniline (B41778) derivatives can play various roles in catalysis, specific research detailing the involvement of this compound in the following catalytic processes is not present in the available literature.

Role as Reductive Quenchers in Photoredox Catalysis

Photoredox catalysis often employs sacrificial electron donors, or reductive quenchers, to facilitate catalytic cycles. These molecules are oxidized to generate a key reactive intermediate. A comprehensive search of the literature did not uncover any instances where this compound has been utilized or studied as a reductive quencher in photoredox catalysis. Its redox potential and its effectiveness in quenching excited-state photocatalysts are therefore unknown.

Catalytic Hydrogenation/Dehydrogenation Processes

Catalytic hydrogenation and dehydrogenation are fundamental processes in organic synthesis and for hydrogen storage technologies. anu.edu.auresearchgate.netmdpi.com These reactions rely on catalysts to facilitate the addition or removal of hydrogen. anu.edu.auresearchgate.netmdpi.com There are no published research articles or patents that describe the use of this compound as a catalyst, ligand, or substrate in catalytic hydrogenation or dehydrogenation processes.

Molecular Sensor Design Principles

Design of Optically Active Sensors

There is no available research specifically detailing the design principles of optically active sensors based on this compound.

Fluorescent Molecular Sensors for Chemical Species

There is no available research specifically detailing the design and application of fluorescent molecular sensors incorporating this compound for the detection of chemical species.

Supramolecular Chemistry and Self Assembly

Non-Covalent Interactions in Molecular Assemblies

The molecular structure of 4-Methoxy-2,6-diphenylaniline suggests the potential for several key non-covalent interactions that would dictate its assembly into larger architectures. These include:

Hydrogen Bonding: The primary amine (-NH₂) group is a classic hydrogen bond donor, capable of interacting with acceptor atoms such as the oxygen of the methoxy (B1213986) group (-OCH₃) on a neighboring molecule or with the nitrogen atom of another aniline (B41778). This could lead to the formation of one-dimensional chains or more complex two-dimensional networks. Quantitative structure-activity relationship (QSAR) studies on substituted anilines have shown that the hydrogen bonding capacity of the amino group is a significant factor in their interactions. nih.gov

π-π Stacking: The two phenyl rings are prime candidates for π-π stacking interactions. These can occur in either a face-to-face or an offset (parallel-displaced) arrangement, contributing significantly to the stability of the crystal lattice. In related aryl-substituted compounds, π-π stacking interactions are a dominant feature in creating extended 3D networks. mdpi.com

The interplay of these interactions is complex. For instance, the steric hindrance from the two phenyl groups at the 2 and 6 positions will likely influence the geometry of any hydrogen bonds formed by the amine group.

Self-Assembly of Diphenylaniline-Based Structures

The self-assembly of molecules into well-defined structures is a cornerstone of supramolecular chemistry. For this compound, the combination of directional hydrogen bonds and less-directional π-π stacking and van der Waals forces would be expected to drive the formation of ordered aggregates in solution and in the solid state.

While specific studies on this compound are not available, research on other functionalized aniline derivatives provides insight into potential self-assembly pathways. For example, oligo(aniline)-based amphiphiles have been shown to self-assemble into nanowires in aqueous solution. nih.govguanglu.xyz The ordering of the molecules within these nanowires is dictated by an antiparallel arrangement to maximize favorable interactions. nih.govguanglu.xyz

The presence of bulky substituents is known to have a significant effect on self-assembly. rsc.org In some cases, steric hindrance can prevent the ideal packing for certain structures, leading to the formation of different polymorphs or less-ordered materials. rsc.org The two phenyl groups in this compound represent significant steric bulk, which would likely lead to non-planar conformations of the molecule and influence the resulting supramolecular structures.

Surface Interactions and Adsorption Studies (e.g., on Metallic Surfaces)

The interaction of organic molecules with surfaces is critical for applications in areas such as catalysis, sensing, and molecular electronics. The functional groups of this compound suggest it could exhibit interesting adsorption behavior on metallic surfaces.

Computational studies on the adsorption of ethylene (B1197577) on Pd-Ag bimetallic surfaces have demonstrated the importance of both ligand and ensemble effects of guest metal atoms. rsc.org While a different system, this highlights the nuanced interactions that can occur at a surface. The adsorption of aniline on metal surfaces like ruthenium and cobalt has been studied computationally, revealing that the molecule can adopt different orientations. nih.gov A "horizontal" mode, where the aromatic ring interacts with the surface, is typically more stable than a "vertical" mode where only the nitrogen atom interacts. nih.gov

For this compound, one could hypothesize a competitive adsorption scenario:

The lone pair of electrons on the nitrogen atom could coordinate to the metal surface.

The π-systems of the phenyl rings could interact with the surface.

The oxygen atom of the methoxy group could also potentially interact with the surface.

The final adsorption geometry and energy would depend on the specific metal substrate, surface crystallography, and the influence of the bulky phenyl groups and the methoxy substituent on the electronic properties and steric accessibility of the aniline core. The study of related surfactant mixtures has shown that surface adsorption can be highly nonideal, with certain components dominating the interface. nih.gov

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign methods for the synthesis of 4-Methoxy-2,6-diphenylaniline is a primary area for future investigation. While traditional methods for creating similar diarylanilines exist, modern synthetic chemistry offers a toolkit for more sustainable and elegant approaches.

Future research could focus on optimizing established cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation , for the specific synthesis of this compound. These palladium- and copper-catalyzed reactions, respectively, are powerful tools for forming carbon-nitrogen bonds. Research efforts would likely be directed at developing catalyst systems with high turnover numbers, employing milder reaction conditions, and utilizing greener solvents to enhance the sustainability of the synthesis.

Furthermore, the exploration of reductive amination pathways presents another viable synthetic strategy. For instance, a potential route could involve the reaction of 2,6-diphenylcyclohexanone (B1595425) with p-anisidine, followed by dehydrogenation. A patented process for the synthesis of the related compound 4-methoxy-2,2',6'-trimethyldiphenylamine utilizes the reaction of 2,6-dimethylcyclohexanone (B152311) with 2-methyl-4-methoxyaniline in the presence of a dehydrogenation catalyst. google.comgoogleapis.com This suggests that a similar approach could be adapted for the synthesis of this compound.

The development of continuous flow reactor technologies for the synthesis of precursors, such as substituted nitroanilines, offers a pathway to safer and more efficient production. google.com Applying these methods to the synthesis of this compound could lead to improved scalability and reduced environmental impact.

Future synthetic explorations can be summarized in the following table:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Buchwald-Hartwig Amination | High functional group tolerance, milder conditions | Development of highly active and stable palladium catalysts |

| Ullmann Condensation | Cost-effective copper catalysts | Ligand design to improve reaction rates and yields |

| Reductive Amination | Utilizes readily available starting materials | Optimization of dehydrogenation catalysts and reaction conditions |

| Continuous Flow Synthesis | Enhanced safety, scalability, and efficiency | Adaptation of flow chemistry to the specific reaction steps |

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and designing novel applications. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

For palladium-catalyzed syntheses, detailed kinetic studies, in-situ spectroscopic monitoring, and the isolation and characterization of reaction intermediates would provide invaluable insights into the catalytic cycle. Understanding the oxidative addition, transmetalation, and reductive elimination steps specific to this molecule will enable the rational design of more efficient catalysts.

Similarly, for copper-catalyzed Ullmann-type reactions, mechanistic investigations could clarify the nature of the active copper species and the reaction pathway, which can often be more complex and less understood than their palladium-catalyzed counterparts.

The electrochemical behavior of this compound is another area ripe for investigation. Studying its oxidation and reduction potentials can provide information about its electronic properties and potential for use in redox-active materials.

Design and Synthesis of Advanced Functional Materials

The structural characteristics of this compound, particularly the presence of the electron-donating methoxy (B1213986) group and the bulky, π-conjugated phenyl substituents, make it an attractive building block for a variety of advanced functional materials.

In the field of organic electronics , derivatives of this compound could be explored as hole-transporting materials (HTMs) in perovskite solar cells and organic light-emitting diodes (OLEDs). The triphenylamine (B166846) core is a well-established motif in many high-performance HTMs due to its excellent hole mobility and film-forming properties. The methoxy group can further enhance the electron-donating character, which is beneficial for hole injection and transport. Research in this area would involve the synthesis of polymers or dendrimers incorporating the this compound unit and the evaluation of their performance in electronic devices.

The compound could also serve as a monomer for the synthesis of novel conjugated polymers . The aniline (B41778) nitrogen provides a site for polymerization, and the resulting polymers could exhibit interesting photophysical and electronic properties, with potential applications in sensors, electrochromic devices, and organic field-effect transistors.

The following table outlines potential applications in advanced materials:

| Application Area | Rationale | Key Research Objectives |

| Hole-Transporting Materials | Electron-rich triphenylamine-like core | Synthesis of derivatives and polymers, device fabrication and testing |

| Conjugated Polymers | Polymerizable aniline functionality | Controlled polymerization, characterization of polymer properties |

| Organic Light-Emitting Diodes | Potential for high triplet energy and good charge transport | Design of emissive or host materials, investigation of device efficiency and stability |

Integration with Emerging Technologies in Organic Materials Science

The unique properties of this compound could be leveraged in conjunction with emerging technologies to create next-generation materials and devices. For example, its incorporation into thermally activated delayed fluorescence (TADF) emitters for OLEDs could lead to highly efficient lighting and display technologies. The design of molecules with a small energy gap between the singlet and triplet excited states is key to TADF, and the electronic tunability of the this compound scaffold could be exploited for this purpose.

Furthermore, the development of supramolecular assemblies based on this compound could lead to materials with tunable properties. By introducing specific functional groups, self-assembly into well-defined nanostructures could be achieved, with potential applications in sensing, catalysis, and drug delivery.

Refinements in Computational Modeling for Predictive Design

Computational modeling, particularly using Density Functional Theory (DFT) , will be an indispensable tool for accelerating the discovery and development of materials based on this compound. Future research in this area should focus on several key aspects.

Accurate prediction of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, is crucial for designing materials for organic electronics. nih.gov Computational studies can be used to screen potential derivatives of this compound for their suitability as HTMs or emissive materials before undertaking laborious and expensive synthetic work.

Modeling the excited-state properties using Time-Dependent DFT (TD-DFT) will be essential for understanding the photophysical behavior of these materials and for designing novel fluorophores and phosphors.

Furthermore, computational simulations can provide a deeper understanding of the intermolecular interactions that govern the solid-state packing and morphology of thin films, which are critical factors for device performance. By combining computational predictions with experimental validation, a more efficient and targeted approach to materials design can be achieved.

A summary of computational research directions is provided below:

| Computational Method | Research Goal | Predicted Outcomes |

| Density Functional Theory (DFT) | Prediction of electronic and structural properties | HOMO/LUMO energies, ionization potential, electron affinity |

| Time-Dependent DFT (TD-DFT) | Understanding of photophysical properties | Absorption and emission spectra, excited state lifetimes |

| Molecular Dynamics (MD) | Simulation of molecular packing and morphology | Insights into thin-film formation and charge transport pathways |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methoxy-2,6-diphenylaniline, and what challenges are associated with its purification?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using 4-methoxy-2,6-dibromoaniline and phenylboronic acid derivatives. Key challenges include regioselectivity control and removal of unreacted boronic acid by-products. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol, as demonstrated in analogous methoxy-substituted aryl amine syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

- Methodological Answer :

- 1H/13C NMR : Resolves substitution patterns (e.g., methoxy group at C4, phenyl groups at C2/C6). Aromatic protons appear as distinct multiplets in δ 6.5–7.5 ppm.

- IR Spectroscopy : Confirms N-H stretching (~3400 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (expected [M+H]+: 305.4).

- Contradiction Resolution : Cross-validate with computational methods (e.g., DFT for NMR chemical shift prediction) or X-ray crystallography if crystalline derivatives are available. NIST spectral databases provide reference benchmarks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects, such as the electron-donating methoxy group’s impact on the amine’s nucleophilicity. Frontier Molecular Orbital (FMO) analysis predicts sites for electrophilic attack, aiding in designing catalysts for C–N bond formation. Validate predictions experimentally via Hammett plots or kinetic isotope effects .

Q. What strategies mitigate by-product formation during the synthesis of this compound?

- Methodological Answer :

- Optimized Catalysis : Use PdCl2(PPh3)2 with PCy3 ligands to enhance coupling efficiency and reduce homocoupling by-products .

- Temperature Control : Maintain reaction temperatures at 80–90°C to balance reaction rate and selectivity.

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) on the amine to prevent undesired N-arylation. Deprotect post-coupling using TFA/CH2Cl2.

Q. How does the electronic structure of this compound influence its interactions in supramolecular chemistry?

- Methodological Answer : The methoxy group enhances electron density on the aromatic ring, promoting π-π stacking with electron-deficient partners (e.g., nitroaromatics). Use UV-Vis titration or Isothermal Titration Calorimetry (ITC) to quantify binding constants. Computational studies (e.g., Molecular Electrostatic Potential maps) further elucidate host-guest interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Verify synthetic protocols (e.g., solvent purity, heating rates).

- Crystallinity Impact : Recrystallize from different solvents (e.g., ethanol vs. acetone) to assess polymorphic effects on melting points.

- Spectral Validation : Compare with high-purity commercial standards or NIST reference data. Contradictions in NMR may arise from solvent deuteration levels or paramagnetic impurities .

Application-Oriented Questions

Q. What role could this compound play in prodigiosin analog synthesis?

- Methodological Answer : The compound’s biphenyl structure may serve as a precursor for non-natural prodigiosin analogs via condensation with pyrrole derivatives, similar to 4-methoxy-2,2’-bipyrrole-5-carboxyaldehyde (MBC) in PigC-catalyzed pathways . Test bioactivity via cytotoxicity assays (e.g., MTT on cancer cell lines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.